molecular formula C13H9F2IO B14764794 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Cat. No.: B14764794
M. Wt: 346.11 g/mol
InChI Key: MGWPDVANSGEPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a benzyloxy group, two fluorine atoms, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

    Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate.

    Halogen Exchange Reaction: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using a suitable iodine source, such as sodium iodide, in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like recrystallization or column chromatography, and environmentally friendly solvents and reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic compounds can be formed.

    Oxidation Products: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

    Reduction Products: Reduction can lead to the formation of phenols or dehalogenated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene depends on its specific application

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function, which can be useful in studying genetic processes or developing anticancer agents.

Comparison with Similar Compounds

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Benzyloxy)-2,3-difluoro-4-iodobenzene: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.

    1-(Benzyloxy)-2,3-difluoro-5-bromobenzene: Bromine instead of iodine, which affects the compound’s reactivity and the types of reactions it can undergo.

    1-(Benzyloxy)-2,3-difluoro-5-chlorobenzene:

The uniqueness of this compound lies in the combination of the benzyloxy group, fluorine atoms, and iodine atom, which imparts specific reactivity and makes it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C13H9F2IO

Molecular Weight

346.11 g/mol

IUPAC Name

1,2-difluoro-5-iodo-3-phenylmethoxybenzene

InChI

InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

MGWPDVANSGEPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)I)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.